molecular formula C15H24N2O B3135556 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine CAS No. 401802-51-5

1-(3-(2,4-Dimethylphenoxy)propyl)piperazine

Cat. No.: B3135556
CAS No.: 401802-51-5
M. Wt: 248.36 g/mol
InChI Key: HPCCBWZFGNSGSD-UHFFFAOYSA-N
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Description

1-(3-(2,4-Dimethylphenoxy)propyl)piperazine is a chemical compound that has garnered attention in various fields of research due to its diverse biological activities and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-(2,4-dimethylphenoxy)propyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenol with 3-chloropropylamine to form 3-(2,4-dimethylphenoxy)propylamine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-(2,4-Dimethylphenoxy)propyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenoxy group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3-(2,4-Dimethylphenoxy)propyl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(2,4-Dimethylphenoxy)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . This interaction can cause the inhibition of neurotransmitter release, modulation of ion channels, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(3-(2,4-Dimethylphenoxy)propyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(2,4-dimethylphenoxy)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13-4-5-15(14(2)12-13)18-11-3-8-17-9-6-16-7-10-17/h4-5,12,16H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCBWZFGNSGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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